molecular formula C28H27NO4 B15026578 N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide

Cat. No.: B15026578
M. Wt: 441.5 g/mol
InChI Key: FCKHGAPKNLIMQF-UHFFFAOYSA-N
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Description

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, which is known for its biological activity, and is further modified with a pentyloxy group and a benzamide moiety, enhancing its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the benzofuran core, followed by the introduction of the 4-methylbenzoyl group through Friedel-Crafts acylation. The pentyloxy group is then added via etherification, and finally, the benzamide moiety is introduced through an amidation reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucle

Properties

Molecular Formula

C28H27NO4

Molecular Weight

441.5 g/mol

IUPAC Name

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-pentoxybenzamide

InChI

InChI=1S/C28H27NO4/c1-3-4-7-18-32-22-16-14-21(15-17-22)28(31)29-25-23-8-5-6-9-24(23)33-27(25)26(30)20-12-10-19(2)11-13-20/h5-6,8-17H,3-4,7,18H2,1-2H3,(H,29,31)

InChI Key

FCKHGAPKNLIMQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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